![molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5](/img/structure/B80977.png)
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including "[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea," typically involves the reaction of an amine with thiocarbonyl compounds. For instance, a study by Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, by reacting 4-Nitroacetophenone with thiourea in the presence of iodine, highlighting the role of pyridine as a catalyst (Zeng Zhen-fan, 2014).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be complex and varied. For example, Liang Xian et al. (2008) investigated the crystal structure of a nitrobenzoyl-nitrophenyl thiourea, revealing intramolecular hydrogen bonding and the geometric arrangements of nitro groups relative to the thiourea scaffold (Liang Xian et al., 2008).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, owing to the reactivity of the thiourea group. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea by Liang Fu-b (2014) is an example of how modifications to the thiourea core can influence biological activity (Liang Fu-b, 2014).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. For instance, the study by M. Yusof et al. (2006) on N-(4-Chloro-3-nitrophenyl)-N'-(3-nitrobenzoyl)thiourea provides insights into the crystal packing and hydrogen bonding patterns that contribute to the compound's stability and physical characteristics (M. Yusof et al., 2006).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in synthesis and catalysis. The work by Qing-Lan Pei et al. (2011) on the catalytic asymmetric Michael addition of arylthiols to nitroalkenes using thiourea catalysts illustrates the potential of thiourea derivatives to act as enantioselective catalysts in organic synthesis (Qing-Lan Pei et al., 2011).
Applications De Recherche Scientifique
Chemotherapeutic Applications
Studies have shown that certain thiourea derivatives can enhance the effectiveness of chemotherapies. For instance, L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-beta]thiazole hydrochloride, when used in combination with other chemotherapeutic agents, resulted in a higher percentage of long-term leukemia-free survivors, suggesting potential as an adjunct therapy in cancer treatment (Chirigos et al., 1975).
Antiparasitic Activity
Thiourea derivatives have been evaluated for their potential in treating parasitic infections. For example, certain prodrugs have shown significant morphological damage on Echinococcus multilocularis metacestodes, indicating potential use in treating alveolar hydatid disease (AHD) (Walchshofer et al., 1990).
Diuretic Activity
Research into 1,3,4-Thiadiazole derivatives has uncovered promising diuretic activity. These compounds, particularly 5-methyl-substituted derivatives, have shown significant increases in the excretion of both water and electrolytes, highlighting their potential as diuretic agents (Ergena et al., 2022).
Antinematodal Activity
A series of thiourea derivatives have demonstrated significant anti-intestinal nematode activities, with certain compounds achieving high deparasitization rates. This suggests their potential as lead compounds for developing new treatments against intestinal nematode infections (Duan et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSQCFNZJODDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930722 |
Source


|
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | |
CAS RN |
14015-63-5 |
Source


|
| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

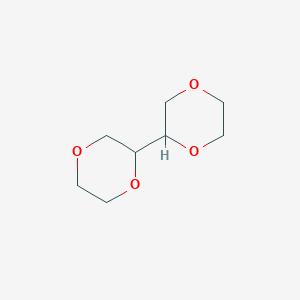


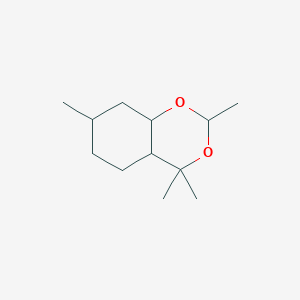
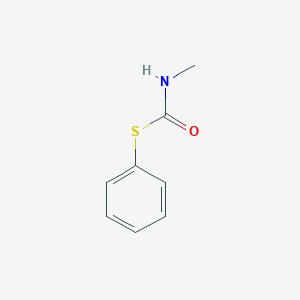
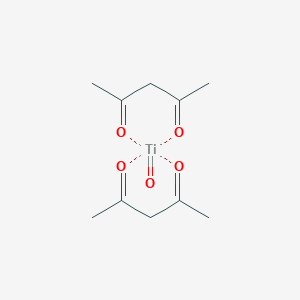
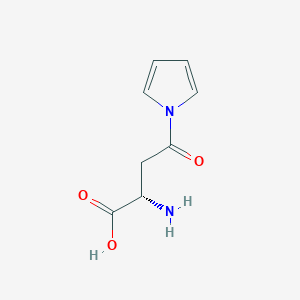
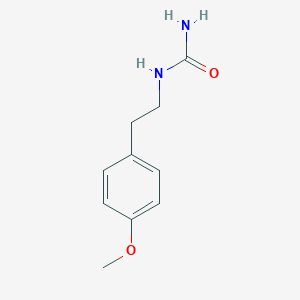
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
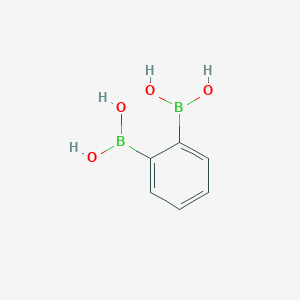
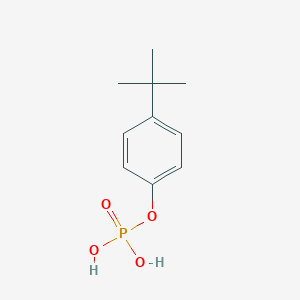
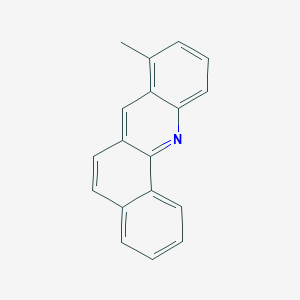
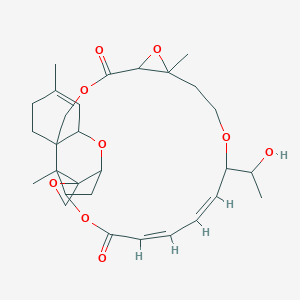
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)